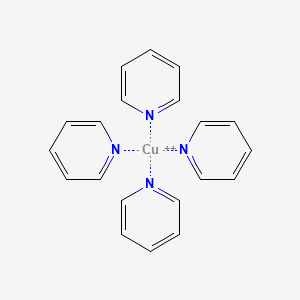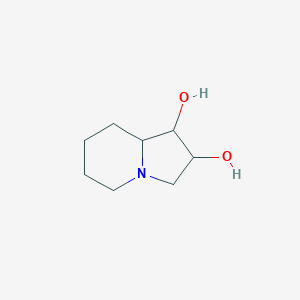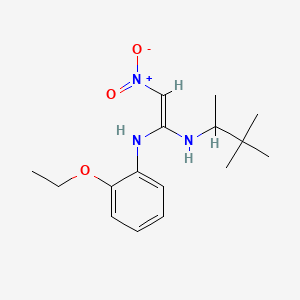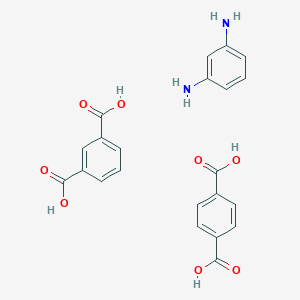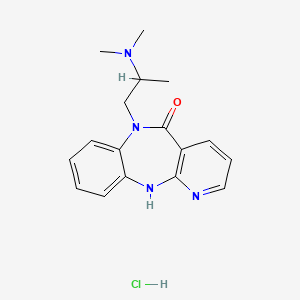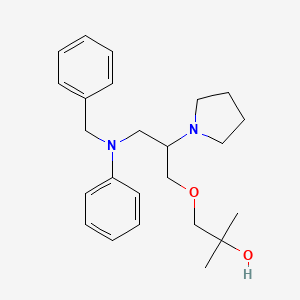![molecular formula C24H31FN4O B1230428 N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)
N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide is a member of piperazines.
Aplicaciones Científicas De Investigación
PET Imaging of Serotonin 1A Receptors
N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide has been studied for its potential in PET (Positron Emission Tomography) imaging, specifically targeting serotonin 1A receptors. In research conducted by Choi et al. (2015), this compound was compared to 18F-FCWAY for quantifying 5-HT1A receptors in human subjects. The findings indicated its resistance to in vivo defluorination, making it a potential candidate for serotonin receptor imaging.
Role in Neuropsychiatric Disorders
In the context of neuropsychiatric disorders, this compound, labeled with 18F-fluoride, has demonstrated high affinity for 5-HT1A receptors. The study by García et al. (2014), highlighted its potential as a PET radioligand for improved in vivo quantification of these receptors, which are crucial in various neuropsychiatric conditions.
Monitoring Serotonin Receptors in Alzheimer's Disease
The compound has been instrumental in monitoring serotonin 1A receptors in the living brains of Alzheimer's disease patients. Research by Kepe et al. (2006) used this compound in PET studies to quantify receptor densities, revealing significant decreases in these receptors in Alzheimer's patients.
Drug Interaction Studies
Studies like the one by Ryu et al. (2007) have explored the interaction of this compound with other drugs. They investigated the effect of disulfiram on the defluorination of the compound, finding that it inhibits defluorination and enhances visualization of receptor binding in the human brain.
Propiedades
Fórmula molecular |
C24H31FN4O |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H31FN4O/c25-21-8-10-22(11-9-21)28-13-15-29(16-14-28)23(20-7-4-12-26-17-20)18-27-24(30)19-5-2-1-3-6-19/h4,7-12,17,19,23H,1-3,5-6,13-16,18H2,(H,27,30) |
Clave InChI |
XTFONEFLPIUPRW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
SMILES canónico |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



